molecular formula C21H22N2O4S2 B2369197 (4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1396771-98-4

(4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2369197
CAS No.: 1396771-98-4
M. Wt: 430.54
InChI Key: FRQHYNAEKINSBE-UHFFFAOYSA-N
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Description

The compound (4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a synthetic organic molecule featuring a blend of aromatic, sulfonyl, azetidinyl, and methanone functional groups. Its structure combines elements often found in pharmacologically active compounds, making it an intriguing subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone typically involves multiple steps:

  • Starting Materials: : The synthesis starts with commercially available phenyl, isopropylsulfonyl, benzo[d]thiazol-2-yl, and azetidine derivatives.

  • Formation of Intermediate: : Through a series of reactions, such as nucleophilic substitution and sulfonation, the intermediate compounds are formed.

  • Final Coupling: : The final product is achieved by coupling the (4-(Isopropylsulfonyl)phenyl) and (3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone under controlled conditions.

Industrial Production Methods

For industrial production, optimizing the yield and purity is crucial. Techniques such as:

  • Catalysis: : Using suitable catalysts to speed up the reaction and improve yield.

  • Temperature Control: : Precise temperature management during the reaction stages.

  • Purification: : Employing crystallization and chromatography methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, potentially modifying the isopropylsulfonyl group.

  • Reduction: : Reduction reactions may target the ketone or sulfonyl groups, altering their chemical states.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Organic solvents like dichloromethane, toluene for efficient reactions.

Major Products Formed

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

This compound serves as a model for studying complex synthetic pathways and reaction mechanisms.

Biology

Medicine

Researchers are investigating its potential as a pharmaceutical agent, given its unique structural properties.

Industry

It could serve as an intermediate in the production of more complex molecules used in materials science.

Mechanism of Action

The mechanism by which (4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone exerts its effects involves:

  • Molecular Targets: : Potential interactions with cellular receptors or enzymes.

  • Pathways Involved: : Modulation of biochemical pathways critical for cell function.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Methanesulfonyl)phenyl)(3-((4-bromobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

  • (4-(Ethylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Unique Attributes

  • Structural Uniqueness: : The combination of isopropylsulfonyl and 4-methylbenzo[d]thiazol-2-yl moieties.

  • Reactivity: : Distinctive reaction pathways due to the isopropyl group.

Properties

IUPAC Name

[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(4-propan-2-ylsulfonylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S2/c1-13(2)29(25,26)17-9-7-15(8-10-17)20(24)23-11-16(12-23)27-21-22-19-14(3)5-4-6-18(19)28-21/h4-10,13,16H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQHYNAEKINSBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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